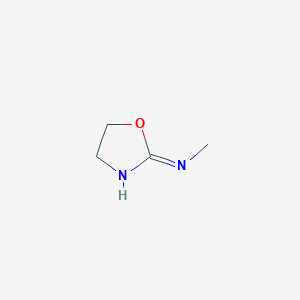

N-methyl-4,5-dihydro-1,3-oxazol-2-amine

Description

Significance of Dihydrooxazole Scaffolds in Modern Organic Synthesis and Catalysis

The dihydrooxazole, or oxazoline (B21484), scaffold is a cornerstone in modern organic chemistry, primarily due to its widespread application in asymmetric catalysis. wikipedia.orgalfachemic.com Ligands incorporating a chiral oxazoline ring are highly effective for a multitude of catalytic transformations. wikipedia.org Their value stems from a combination of facile synthesis, structural diversity, and remarkable effectiveness in inducing stereoselectivity. alfachemic.com

Chirality is readily introduced by synthesizing the oxazoline ring from optically pure 2-amino alcohols, which are themselves inexpensively derived from natural amino acids. wikipedia.orgalfachemic.com The stereocenter, being positioned adjacent to the coordinating nitrogen atom, exerts significant influence on the metal center's spatial environment, thereby controlling the stereochemical outcome of reactions. wikipedia.org This has led to the development of a vast library of chiral oxazoline-containing ligands, which are instrumental in reactions such as asymmetric allylations, cyclopropanations, hydrosilylations, and hydrogenation reactions. alfachemic.com

Beyond catalysis, the dihydrooxazole ring serves as a versatile protecting group for carboxylic acids and has been increasingly used as a monomer in the production of advanced polymers. wikipedia.org The stability of the ring under various conditions, coupled with its susceptibility to controlled cleavage, makes it an ideal functional group for multi-step synthetic sequences.

N-methyl-4,5-dihydro-1,3-oxazol-2-amine as a Prominent Heterocyclic Building Block

This compound and its parent scaffold, the 2-amino-oxazoline, represent valuable heterocyclic building blocks for constructing more elaborate molecular architectures. The inherent reactivity of the dihydrooxazole ring and its substituents allows for diverse chemical transformations. For instance, dihydrooxazole derivatives can participate in multi-component reactions (MCRs), enabling the rapid assembly of structurally complex products from simple precursors. nih.gov

A novel four-component reaction has been developed that joins ortho-OBoc salicylaldehydes, Grignard reagents, various 4,5-dihydrooxazoles, and water in a single pot. nih.gov This method highlights the role of the dihydrooxazole as a key reactive intermediate. The nitrogen atom of the dihydrooxazole acts as a nucleophile, participating in the formation of new carbon-nitrogen bonds. nih.gov The 2-amino group, as present in this compound, offers an additional site for functionalization, further expanding its synthetic utility. This dual reactivity makes it a bifunctional building block, capable of introducing both the dihydrooxazole heterocycle and a protected or functionalized nitrogen moiety into a target molecule.

Historical Context and Evolution of Research on Dihydrooxazolamines

Research into dihydrooxazolamines, also known as 2-amino-oxazolines, gained significant momentum in the mid-20th century, largely driven by pharmaceutical development. A key historical compound in this class is Aminorex, or (RS)-5-Phenyl-4,5-dihydro-1,3-oxazol-2-amine, which was developed by McNeil Laboratories in 1962. wikipedia.org Initially investigated for its anorectic (appetite-suppressing) effects, it was introduced as a prescription drug in Europe in 1965. wikipedia.org

The synthesis of Aminorex, first reported in a structure-activity relationship study, involved the cyclization of 2-amino-1-phenylethanol (B123470) with cyanogen (B1215507) bromide. wikipedia.org The discovery and subsequent clinical use of Aminorex spurred further investigation into the synthesis and biological activities of the 2-amino-oxazoline scaffold. However, the drug was withdrawn in the early 1970s after being linked to cases of pulmonary hypertension. wikipedia.org This event, while marking the end of its clinical use, focused subsequent research on understanding the structure-activity relationships of this class of compounds and exploring analogues with different substitution patterns to separate therapeutic effects from toxicity. This historical trajectory illustrates the evolution of research from initial discovery and application to a more nuanced investigation of the chemical and biological properties of the dihydrooxazolamine core.

Scope and Current Research Trajectories Pertaining to the Compound and its Analogues

Current research involving the dihydrooxazole scaffold is broad and continues to expand into new areas of chemistry and materials science. One major trajectory involves the development of novel synthetic methodologies to access functionalized dihydrooxazoles. organic-chemistry.org Recent advancements include metal-free syntheses from nitriles and aminoalcohols, palladium-catalyzed three-component couplings, and electrochemical radical cascade cyclizations to produce sulfonylated or trifluoromethylated oxazolines. organic-chemistry.org

Another significant area of research is the use of oxazoline derivatives in polymer science. Poly(2-oxazoline)s are being intensively studied for biomedical applications, including as materials with antimicrobial and antifouling properties. researchgate.netrsc.org The ability to tune the polymer's properties by modifying the 2-substituent on the oxazoline monomer is a key advantage. researchgate.net

Furthermore, dihydrooxazole scaffolds are being incorporated into more complex heterocyclic systems to create molecules with unique properties. For example, they have been used in the synthesis of benzosiloxaboroles, where the oxazoline ring can undergo unexpected reductions and ring-cleavage reactions, leading to novel seven-membered heterocyclic systems. rsc.org Research into analogues of this compound focuses on varying the substituents on the ring and on the exocyclic nitrogen to explore their potential in catalysis, materials science, and as intermediates for biologically active compounds. ontosight.aisigmaaldrich.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,3-oxazolidin-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c1-5-4-6-2-3-7-4/h2-3H2,1H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVNTZNZAGYMPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1NCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-70-2 | |

| Record name | N-methyl-4,5-dihydro-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Methyl 4,5 Dihydro 1,3 Oxazol 2 Amine and Its Derivatives

Direct Cyclization Reactions for Dihydrooxazole Ring Formation

The formation of the 4,5-dihydro-1,3-oxazole ring is a critical step in the synthesis of the target compound and its analogues. Various cyclization strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclocondensation Approaches Involving Aminoalcohols and Isocyanates/Nitriles

A fundamental and widely employed method for the synthesis of 2-amino-4,5-dihydro-1,3-oxazoles involves the cyclocondensation of 2-aminoalcohols with a suitable source of the C2-N unit. One of the most direct precursors is 2-amino-4,5-dihydro-1,3-oxazole, which can be synthesized by the reaction of ethanolamine (B43304) with cyanogen (B1215507) bromide. This reaction proceeds via the formation of a 2-imino-1,3-oxazolidine hydrobromide intermediate, which upon treatment with a base, yields the desired 2-amino-oxazoline. The reaction of monoethanolamine with cyanogen bromide has been reported to produce 2-imino-1,3-oxazolidine hydrobromide in an almost quantitative yield. lookchem.com

| Reactants | Reagents | Product | Yield | Reference |

| Ethanolamine | Cyanogen Bromide | 2-Imino-1,3-oxazolidine hydrobromide | ~Quantitative | lookchem.com |

Another versatile approach is the reaction of aminoalcohols with nitriles, often catalyzed by Lewis acids. This method allows for the introduction of various substituents at the 2-position of the oxazoline (B21484) ring. While direct use of N-methylcyanamide to introduce the N-methylamino group in a single step is plausible, the literature more commonly describes the synthesis of 2-substituted oxazolines from a range of other nitriles. organic-chemistry.org

A related strategy involves the cyclization of N-(2-hydroxyethyl)amides, which can be prepared from the corresponding carboxylic acid and aminoalcohol. Dehydrative cyclization of these amides, promoted by reagents such as triflic acid, provides an efficient route to 2-substituted oxazolines. researchgate.net For the synthesis of the target molecule, this would entail the preparation and cyclization of N-(2-hydroxyethyl)-N'-methylurea or a similar precursor. The synthesis of N,N'-diprotected-(2-hydroxyethyl)-guanidine has been reported, which could serve as a precursor for cyclization to a 2-amino-oxazoline derivative. researchgate.net

Palladium Cross-Coupling Amination Strategies for Substituted Analogues

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds and can be applied to the synthesis of substituted 2-amino-oxazolines. One potential strategy involves the palladium-catalyzed amination of a 2-halo-4,5-dihydro-1,3-oxazole with methylamine (B109427). This approach would first require the synthesis of a suitable 2-halo-oxazoline precursor. The reactivity of the chlorine atom in such systems towards nucleophilic substitution has been investigated, suggesting the feasibility of this route. researchgate.netbeilstein-journals.org

Alternatively, palladium-catalyzed C-H functionalization at the C2 position of an existing oxazoline ring can be employed to introduce an amino group. While direct C-H amination at the 2-position of an oxazoline is not widely reported, palladium-catalyzed C-H heteroarylation of chiral oxazolines has been demonstrated, indicating the potential for C-H activation at this position. nih.gov Further development in this area could lead to a more direct and atom-economical synthesis of 2-amino-oxazoline derivatives.

| Substrate | Amine | Catalyst System | Product | Reference |

| 2-Halo-4,5-dihydro-1,3-oxazole | Methylamine | Palladium catalyst/ligand | N-methyl-4,5-dihydro-1,3-oxazol-2-amine | Plausible, based on analogous reactions researchgate.netbeilstein-journals.org |

| 4,5-Dihydro-1,3-oxazole | N-methylamines | Palladium catalyst for C-H amination | This compound | Plausible, based on C-H activation studies nih.gov |

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and convergent approach to the synthesis of complex molecules in a single step, and they have been applied to the synthesis of oxazoline derivatives. An efficient and convenient three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide under palladium catalysis provides a range of oxazolines in excellent yield. organic-chemistry.org While this specific example does not directly yield a 2-amino-oxazoline, it highlights the potential of MCRs to assemble the oxazoline core.

Adapting MCR strategies to incorporate a methylamino functionality at the 2-position could involve the use of a methyl isocyanide or a related C1 synthon in combination with an aminoalcohol and another component. The van Leusen oxazole (B20620) synthesis, a well-known MCR, utilizes tosylmethylisocyanides (TosMICs) and aldehydes to construct the oxazole ring, and could potentially be modified for the synthesis of 2-amino-oxazoline derivatives. nih.gov

Post-Cyclization Functionalization and Derivatization

Once the 4,5-dihydro-1,3-oxazol-2-amine (B1208636) core is established, further functionalization can be achieved through various chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Regioselective Amination and Alkylation of the Dihydrooxazolamine Core

A key step in the synthesis of the target compound, starting from 2-amino-4,5-dihydro-1,3-oxazole, is the regioselective N-methylation of the exocyclic amino group. Reductive amination, using formaldehyde (B43269) as the methyl source and a suitable reducing agent like sodium triacetoxyborohydride, is a common and efficient method for the N-methylation of secondary amines and could be applied here. nih.gov The challenge lies in achieving selectivity for the exocyclic nitrogen over the endocyclic nitrogen of the oxazoline ring. The relative nucleophilicity of these two nitrogen atoms will dictate the outcome of the reaction.

| Substrate | Reagents | Product | Reference |

| 2-Amino-4,5-dihydro-1,3-oxazole | Formaldehyde, Sodium triacetoxyborohydride | This compound | Plausible, based on general methods nih.gov |

Direct alkylation with an alkyl halide, such as methyl iodide, is another potential route. However, this method carries a higher risk of over-alkylation and may exhibit different regioselectivity. Studies on the reaction of 2-mercaptobenzimidazole (B194830) with methyl iodide have shown that both N- and S-alkylation can occur, highlighting the importance of reaction conditions in directing the regioselectivity of alkylation in related heterocyclic systems.

Substitution Reactions on Peripheral Moieties of Derivatives

For derivatives of this compound that bear additional functional groups on the dihydrooxazole ring or on the N-methyl group, a wide array of substitution reactions can be employed for further diversification. For instance, if the synthesis starts from a substituted aminoalcohol, the resulting oxazoline will carry substituents at the 4- and/or 5-positions. These substituents can be subjected to various chemical transformations, provided they are compatible with the oxazoline core.

Similarly, if a derivative is prepared with a functionalized N-alkyl group instead of a methyl group, this side chain can be further modified. The stability of the 2-amino-oxazoline ring to a range of reaction conditions allows for a broad scope of synthetic manipulations on peripheral parts of the molecule.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the modern synthesis of 4,5-dihydro-1,3-oxazole (oxazoline) rings. The use of catalysts offers advantages such as milder reaction conditions, improved yields, and enhanced selectivity compared to classical methods. Both Lewis acids and transition metals have been extensively employed to facilitate the construction of the dihydrooxazole core.

Lewis acid catalysis is a cornerstone in the synthesis of dihydrooxazoles, primarily by activating reactants to facilitate the crucial ring-closing step. A common route involves the reaction of nitriles with β-amino alcohols. acs.org In this process, the Lewis acid coordinates to the nitrogen atom of the nitrile, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of the amino alcohol.

Various Lewis acids have been proven effective for this transformation. For instance, zinc chloride (ZnCl₂) is frequently used to mediate the conversion of phosphinoaryl nitriles with chiral amino alcohols to form the corresponding (phosphinoaryl)oxazolines. researchgate.net Other metal triflates, such as copper(II) triflate (Cu(OTf)₂), have been identified as highly effective catalysts for the isomerization of 3-amido-2-phenyl azetidines to yield 2-oxazolines, showcasing the versatility of Lewis acids in promoting ring-forming or rearrangement reactions. nih.gov Indium(III) triflate (In(OTf)₃) has also been successfully used to catalyze the intramolecular cyclization of 3-amido oxetanes, providing a mild and expedient pathway to 2-oxazolines bearing a useful 4-hydroxymethyl substituent. nih.gov

The choice of Lewis acid can be critical and is often optimized based on the specific substrates and desired reaction conditions. acs.org The table below summarizes the application of various Lewis acids in dihydrooxazole synthesis.

| Catalyst | Substrates | Reaction Type | Key Feature |

| ZnCl₂ | Aryl nitriles and chiral β-amino alcohols | Cyclization | Efficient for preparing ligands for asymmetric catalysis. researchgate.net |

| Cu(OTf)₂ | 3-Amido-2-phenyl azetidines | Isomerization/Ring Opening | Stereospecific isomerization under mild conditions. nih.gov |

| In(OTf)₃ | 3-Amido oxetanes | Intramolecular Cyclization | Provides access to 4-hydroxymethyl substituted oxazolines. nih.gov |

| FeCl₃ / ZnI₂ | Acetylenic amides | Cyclization | Mediates regiocontrolled synthesis of 2-oxazolines. organic-chemistry.org |

| AlCl₃ | 2-Methylquinoline derivatives and sodium nitrite | C-H activation/Annulation | A transition-metal-free approach for isoxazole (B147169) synthesis, a related heterocycle. nih.gov |

Transition metals offer a diverse array of catalytic transformations for synthesizing the dihydrooxazole ring system, often enabling reaction pathways that are inaccessible with other methods. researchgate.net These methods include cross-coupling reactions, oxidative cyclizations, and intramolecular C-O or C-N bond formations.

Palladium (Pd) catalysts are widely used in cross-coupling reactions, which have become a powerful tool for C-C bond formation in the synthesis of complex molecules, including pharmaceuticals. acs.orgmdpi.com For instance, a ligand-free Pd(OAc)₂-catalyzed one-pot reaction of acid chlorides and propargylamine (B41283) can be modulated to selectively produce oxazolines. researchgate.net Furthermore, palladium-catalyzed oxidative cyclization has been developed for creating trisubstituted oxazoles, where water serves as the oxygen source in a process that involves the cascade formation of C-N and C-O bonds. rsc.org

Copper (Cu) catalysts are also prominent, particularly in Ullmann-type coupling reactions and domino processes. researchgate.net Copper catalysis can facilitate the conversion of primary amides into oxazoles in a single step. researchgate.net Dual catalysis systems, such as a cooperative Pd(0)/Cu(I) system, have been employed in domino reactions to generate quaternary carbon stereocenters in allylation products. nih.gov

Other transition metals like gold (Au), molybdenum (Mo), and cobalt (Co) have also found application. Gold catalysts are effective for the cyclization of propargylamines under mild conditions. researchgate.net Molybdenum(VI) dioxide complexes have been shown to catalyze oxazoline formation from a broad range of functionalized substrates. organic-chemistry.org Cobalt-catalyzed reactions, such as the synthesis of quinazolines from N-(pivaloyloxy)amides and ynamides, demonstrate the potential for C-H activation and annulation strategies in heterocycle synthesis. researchgate.netfrontiersin.org

| Metal Catalyst | Reaction Type | Substrates | Key Feature |

| Palladium (Pd) | Cross-Coupling / Oxidative Cyclization | Acid chlorides, propargylamine, alkenes | High efficiency for C-C, C-N, and C-O bond formation. acs.orgresearchgate.netrsc.org |

| Copper (Cu) | Domino Reactions / Cross-Coupling | Enones, primary amides | Enables cascade reactions and conversion of amides to oxazoles. researchgate.netnih.gov |

| Gold (Au) | Cyclization | Propargylamines | Operates under mild, non-inert conditions. researchgate.net |

| Molybdenum (Mo) | Dehydration/Cyclization | N/A | Effective for oxazoline formation with broad functional group tolerance. organic-chemistry.org |

| Cobalt (Co) | C-H Activation/Annulation | Amides and ynamides | Allows for regioselective synthesis with good functional group tolerance. researchgate.net |

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of chiral dihydrooxazoles is of paramount importance, as these compounds are extensively used as ligands in asymmetric catalysis. wikipedia.org The stereocenter, typically at the 4- and/or 5-position of the ring, is crucial for inducing enantioselectivity in metal-catalyzed reactions. wikipedia.org Methodologies to control this stereochemistry include the use of chiral auxiliaries and asymmetric catalysis.

The chiral auxiliary approach is a classical and reliable strategy for asymmetric synthesis. This method involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate to direct the stereochemical outcome of a subsequent reaction. For dihydrooxazole synthesis, the most common strategy is to start from readily available, enantiomerically pure β-amino alcohols, which are often derived from amino acids. wikipedia.orgrsc.org The inherent chirality of the amino alcohol is directly transferred to the final oxazoline product.

This strategy is widely employed in the synthesis of popular ligand families like (phosphinoaryl)oxazolines (PHOX ligands). Enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines are prepared from a nitrile and a chiral amino alcohol in the presence of a Lewis acid like ZnCl₂. researchgate.net The stereochemistry of the final ligand is dictated by the starting chiral amino alcohol.

Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also proven effective in asymmetric synthesis, particularly in aldol (B89426) reactions, showcasing the broad utility of auxiliary-based methods for creating chiral building blocks that could potentially be converted to chiral oxazolines. scielo.org.mx

| Chiral Auxiliary Source | Synthetic Target | Key Principle |

| Chiral β-Amino Alcohols | Chiral 2-substituted oxazolines (e.g., PHOX ligands) | The stereocenter of the amino alcohol is incorporated into the oxazoline ring, defining its stereochemistry. researchgate.netrsc.org |

| 2-Hydroxypinan-3-one | Optically active 2-(α-aminoalkyl)oxazoles | The auxiliary forms a chiral azomethine, directing the α-alkylation of the aminomethyl group before being removed. lookchem.com |

| Indene-based Thiazolidinethiones | Chiral aldol products | The sulfur-based auxiliary provides high diastereoselectivity in C-C bond-forming reactions. scielo.org.mx |

Asymmetric catalysis represents a more atom-economical approach to chirality, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of chiral dihydrooxazoles.

One method involves the enantioselective oxidative cyclization of N-allyl carboxamides, catalyzed by a chiral triazole-substituted iodoarene, to provide highly enantioenriched oxazolines. organic-chemistry.org This approach allows for the construction of quaternary stereocenters with high enantioselectivity.

Transition metal catalysis in combination with chiral ligands is another powerful tool. The chiral oxazoline motif is itself a key component of many ligands used in asymmetric catalysis. nih.gov For example, iridium (Ir) complexes of chiral PHOX-ligands have been used in the highly diastereoselective hydrogenation of substrates, which can be a key step in a larger synthetic sequence to build complex chiral molecules. nih.gov Similarly, palladium (Pd) catalysts paired with chiral ligands like (S)-tBu-PHOX are used in enantioselective allylic alkylation reactions to create key stereocenters with high enantiomeric excess (ee). nih.gov

| Catalytic System | Reaction Type | Substrate | Stereoselectivity Outcome |

| Chiral Iodoarene | Oxidative Cyclization | N-allyl carboxamides | Provides highly enantioenriched oxazolines, including those with quaternary stereocenters. organic-chemistry.org |

| Ir / Chiral PHOX-ligand | Asymmetric Hydrogenation | Alkenes | Achieves excellent levels of diastereoselectivity in hydrogenation reactions. nih.gov |

| Pd / (S)-tBu-PHOX | Enantioselective Allylic Alkylation | Allylic substrates | Generates products with high enantiomeric excess (e.g., 92% ee). nih.gov |

| Rh(II) / Sc(III) dual-catalyst | Friedel–Crafts/Annulation | Indoles with diazoacetoacetate enones | Produces dihydrocarbazoles with good to excellent ee values, demonstrating asymmetric construction of heterocyclic systems. rsc.org |

Elucidation of Reactivity Patterns and Mechanistic Pathways of N Methyl 4,5 Dihydro 1,3 Oxazol 2 Amine

Nucleophilic and Electrophilic Reactivity of the Dihydrooxazole Ring System

The 4,5-dihydro-1,3-oxazole ring, often referred to as a 2-oxazoline ring, is generally stable. It is notably resistant to a variety of nucleophiles, bases, and radicals. However, its reactivity is pronounced under acidic conditions or with specific electrophiles, which activate the ring towards nucleophilic attack, often leading to ring-opening.

Ring-opening reactions are a predominant feature of the 2-amino-2-oxazoline scaffold, typically initiated by the protonation of the endocyclic imine nitrogen. This enhances the electrophilicity of the C2 carbon, making it susceptible to nucleophilic attack.

One of the most significant reactions of 2-substituted-2-oxazolines is cationic ring-opening polymerization (CROP). When initiated by electrophiles, these monomers undergo polymerization to form poly(N-acylethylenimine)s, which are structurally analogous to peptides. While this is a major application for simple 2-alkyl-2-oxazolines, the presence of the exocyclic amino group in N-methyl-4,5-dihydro-1,3-oxazol-2-amine can complicate this process, as the nucleophilic amine can interfere with the cationic propagation.

Acid-catalyzed hydrolysis represents a fundamental ring-opening reaction. The process begins with the protonation of the imine nitrogen, followed by the nucleophilic attack of water at the C2 position. This leads to a tetrahedral intermediate which subsequently collapses, cleaving the ring to form N-(2-hydroxyethyl)-N'-methylurea.

Furthermore, the oxazoline (B21484) ring can be opened by other nucleophiles. For instance, studies on related 2-alkyl-4,5-dihydrooxazoles have shown that azoles can act as nucleophiles, leading to ring-opening and the formation of N-(2-azolylethyl)alkanamides, which can be subsequently hydrolyzed to yield N-(2-aminoethyl)azoles.

A summary of representative ring-opening reactions is presented below.

| Reactant Class | Reagent/Condition | Product Type | Description |

| 2-Alkyl-2-oxazoline | Alkyl Halides / KOt-Bu | N-(2-acetoxyethyl)-N-alkyl-amine | A base-promoted selective ring-opening N-alkylation where the endocyclic nitrogen is alkylated. beilstein-journals.org |

| 2-Alkyl-2-oxazoline | Azoles (e.g., Imidazole) | N-(2-azolylethyl)alkanamide | The azole acts as a nucleophile, opening the oxazoline ring to form an amide intermediate. |

| 2-Arylamino-2-oxazoline | Acidic conditions | Ring fission products | Fission of the oxazoline ring is observed under various reaction conditions. rsc.org |

The endocyclic C=N double bond, or imine functionality, is the key electrophilic center within the ring. While stable addition products that retain the ring are uncommon, the initial step in many ring-opening reactions is a nucleophilic addition to this bond.

In acid-catalyzed hydrolysis, the first mechanistic step is the addition of a water molecule to the C2 carbon after the imine nitrogen has been protonated. This forms a hydroxylaminoacetal-like tetrahedral intermediate. This intermediate is typically unstable and proceeds to ring cleavage rather than isolation. This initial nucleophilic attack demonstrates the inherent susceptibility of the imine functionality to addition reactions. This process is foundational to understanding the broader reactivity of the ring system.

While this compound is not aromatic, its aryl-substituted analogues, particularly 2-(phenyl)-4,5-dihydro-1,3-oxazoles, exhibit important reactivity related to the aromatic ring. The oxazoline group is a powerful ortho-directing group in electrophilic aromatic substitution and ortho-metalation reactions. This directing ability stems from the capacity of the nitrogen atom to coordinate with electrophiles or organometallic reagents, positioning the reaction at the ortho-position of the aryl substituent.

This has been exploited in various synthetic methodologies, including:

Directed Ortho-Metalation: Aryl oxazolines can be deprotonated at the ortho position using strong bases like organolithium reagents, followed by quenching with an electrophile.

Palladium-Catalyzed C-H Functionalization: The oxazoline group can direct palladium catalysts to selectively fluorinate the ortho C-H bond of the aryl ring.

These reactions underscore the synthetic utility of the oxazoline ring as a control element in aromatic chemistry, although this reactivity is specific to analogues bearing an aryl group at the C2 position.

Reactivity of the Exocyclic Amine Functionality

The exocyclic N-methylamino group is a nucleophilic center. Its reactivity is analogous to that of a secondary amine, though it is modulated by the electronic properties of the attached dihydrooxazole ring. The amidine-like structure (-N=C(NHCH₃)-O-) increases the electron density on the exocyclic nitrogen, enhancing its nucleophilicity compared to a simple alkylamine.

Given its nucleophilic character, the exocyclic secondary amine is expected to react with a range of electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-acyl derivatives, specifically N-(4,5-dihydro-1,3-oxazol-2-yl)-N-methylamides.

Sulfonylation: Similarly, reaction with sulfonyl chlorides would yield the corresponding N-sulfonylated products, N-(4,5-dihydro-1,3-oxazol-2-yl)-N-methylsulfonamides.

Alkylation: The exocyclic nitrogen can also be alkylated with alkyl halides. However, competition with alkylation of the endocyclic imine nitrogen can occur, potentially leading to a mixture of products or ring-opening, as seen in some N-alkylation reactions of the oxazoline ring itself. beilstein-journals.org

While these reactions are chemically plausible based on the structure's functional groups, specific literature examples detailing the acylation, sulfonylation, or alkylation exclusively at the exocyclic amine of this compound are not extensively documented.

The exocyclic amine can participate in reactions that lead to the formation of larger, often cyclic, structures. A notable example is the reaction of 2-amino-2-oxazolines with α,β-unsaturated esters. Research has shown that 5-substituted 2-amino-2-oxazolines undergo a [3+3] cycloaddition reaction with these esters. In this reaction, the N-C=N system of the 2-amino-oxazoline acts as a three-atom component, reacting with the unsaturated ester to yield bicyclic oxazolo[3,2-a]pyrimidin-7-ones. This demonstrates a sophisticated reactivity pattern where both the exocyclic and endocyclic nitrogens are involved in the cyclization process.

A summary of this cycloaddition reaction is provided in the table below.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| 5-Substituted 2-amino-2-oxazoline | Unsaturated Carboxylic Ester | 2,3,5,6-tetrahydro-7H-oxazolo[3,2-a]pyrimidin-7-one | [3+3] Cycloaddition |

Redox Chemistry of the this compound Moiety

The redox chemistry of the this compound moiety is a critical aspect of its chemical behavior, influencing its stability and potential transformations. The presence of both oxidizable and reducible centers within the molecule suggests a rich and varied reactivity profile under different redox conditions. The dihydrooxazole ring, particularly the C=N bond and the adjacent atoms, is susceptible to oxidative dearomatization, while the exocyclic N-methylamino group can also undergo oxidation. Conversely, the endocyclic C=N bond is a potential site for reduction.

Controlled Oxidation to Oxazole (B20620) Derivatives

The controlled oxidation of the 4,5-dihydro-1,3-oxazole ring to its aromatic oxazole counterpart represents a significant transformation, leading to a more stabilized system. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of similar 2-oxazoline systems provides a basis for predicting potential reaction pathways. Generally, such aromatization reactions require the removal of two hydrogen atoms from the C4 and C5 positions of the dihydrooxazole ring.

Table 1: Predicted Reagents for Controlled Oxidation

| Oxidizing Agent | Proposed Solvent | Expected Product | Potential Byproducts |

|---|---|---|---|

| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | N-methyl-1,3-oxazol-2-amine | Over-oxidation products, ring-opened products |

| Copper(II) salts (e.g., CuCl₂) | Acetonitrile | N-methyl-1,3-oxazol-2-amine | Coordination complexes |

| N-Bromosuccinimide (NBS) | Carbon tetrachloride | N-methyl-1,3-oxazol-2-amine | Brominated side products |

The reaction mechanism for such oxidations likely involves an initial interaction of the oxidizing agent with the dihydrooxazole ring. For instance, with a metal-based oxidant like MnO₂, the reaction could proceed through a radical mechanism involving hydrogen atom abstraction from the C4 and C5 positions, followed by elimination to form the double bond.

Reduction Pathways and Products

The reduction of the this compound moiety primarily targets the endocyclic C=N bond. Complete reduction would lead to the corresponding N-methyl-1,3-oxazolidin-2-amine. The choice of reducing agent is crucial in determining the extent of reduction and the selectivity of the process.

Hydride-based reducing agents are commonly employed for the reduction of imine-like double bonds. The expected products from the reduction of this compound are detailed in the predictive table below, which is based on general principles of organic reduction as specific literature on this compound is scarce.

Table 2: Predicted Reagents and Products for Reduction

| Reducing Agent | Proposed Solvent | Expected Primary Product | Potential Side Reactions |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | N-methyl-1,3-oxazolidin-2-amine | Incomplete reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | N-methyl-1,3-oxazolidin-2-amine | Potential for ring opening under harsh conditions |

| Catalytic Hydrogenation (H₂/Pd, Pt) | Ethanol, Acetic Acid | N-methyl-1,3-oxazolidin-2-amine | Over-reduction of other functional groups if present |

The mechanism of reduction with a hydride reagent such as sodium borohydride involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the C=N bond. This is followed by protonation of the resulting nitrogen anion by the solvent to yield the final saturated oxazolidine (B1195125) ring.

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations are essential for a comprehensive understanding of the reactivity of this compound. Such studies provide insights into reaction rates, the nature of intermediate species, and the factors that control product formation. While specific mechanistic studies on this particular compound are not widely reported, general principles from related systems can be applied.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

Kinetic studies are fundamental to elucidating reaction mechanisms. By monitoring the concentration of reactants and products over time, the rate law for a reaction can be determined, which provides information about the molecularity of the rate-determining step. For transformations involving this compound, such as its hydrolysis or reaction with electrophiles, kinetic studies would reveal the order of the reaction with respect to each reactant.

For instance, in a hypothetical acid-catalyzed hydrolysis of the dihydrooxazole ring, a kinetic study might reveal a first-order dependence on the concentration of both the oxazoline and the acid catalyst. This would suggest that the protonation of the nitrogen atom is a key step in the reaction mechanism. The rate-determining step could be the subsequent nucleophilic attack of water on the activated C=N bond.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are powerful tools for confirming a proposed reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry can be used to identify transient species.

In the context of reactions involving this compound, several types of intermediates could be postulated. For example, in electrophilic addition reactions to the C=N bond, a cationic intermediate, an oxazolinium ion, would be formed. The stability and subsequent reactivity of this intermediate would dictate the final product distribution. Trapping experiments, where a reactive species is added to the reaction mixture to intercept and form a stable adduct with the intermediate, can provide indirect evidence for its existence. A theoretical study on the nitrosation of 2-oxazoline suggests the formation of an N-nitrosoiminium ion as an intermediate, which then converts to an alpha-hydroxy-N-nitrosamine. nih.gov

In Depth Structural Characterization and Conformational Analysis of N Methyl 4,5 Dihydro 1,3 Oxazol 2 Amine

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the intricate structural details of N-methyl-4,5-dihydro-1,3-oxazol-2-amine. Each technique offers unique insights into the molecular framework, from atomic connectivity to the dynamics of electronic and vibrational states.

High-Resolution Multi-Nuclear NMR Spectroscopy for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra are essential for confirming the molecular skeleton and analyzing its stereochemical and tautomeric properties.

The compound can exist in two primary tautomeric forms: the exo-amino form (this compound) and the endo-imino form ((Z)-N-(4,5-dihydro-1,3-oxazol-2-yl)-N-methylamine). High-resolution NMR can distinguish between these tautomers. In the amino form, a signal corresponding to the N-H proton would be observable, while its absence and the specific chemical shifts of the ring protons and the N-methyl group would indicate the imino form. The equilibrium between these forms can be influenced by the solvent's polarity and hydrogen-bonding capability. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the methylene (B1212753) protons of the oxazoline (B21484) ring (-O-CH₂- and -N-CH₂-), the N-methyl protons, and the amine proton. The methylene protons are diastereotopic due to the chiral nature of the molecule if substituted, or due to restricted rotation, leading to more complex splitting patterns. researchgate.net The ¹³C NMR spectrum would provide key signals for the sp³-hybridized ring carbons, the N-methyl carbon, and the characteristic sp²-hybridized carbon of the guanidinic C=N group. ufv.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Amino Tautomer)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -O-CH₂- | ¹H | 4.2 - 4.5 | Triplet |

| -N-CH₂- | ¹H | 3.5 - 3.8 | Triplet |

| N-CH₃ | ¹H | 2.8 - 3.0 | Singlet |

| N-H | ¹H | 5.0 - 6.0 | Broad Singlet |

| -O-CH₂- | ¹³C | 65 - 70 | - |

| -N-CH₂- | ¹³C | 45 - 50 | - |

| N-CH₃ | ¹³C | 30 - 35 | - |

Note: Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathway Studies

Mass spectrometry (MS) is used for the precise determination of the molecular weight and for studying the fragmentation patterns, which helps in structural elucidation. The high-resolution mass spectrum would provide the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the elemental composition (C₄H₈N₂O).

Electron impact (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule. The fragmentation pathways of related 4,5-dihydro-1,2,4-oxadiazoles often involve the cleavage of the heterocyclic ring. researchgate.net For this compound, a primary fragmentation pathway is expected to be the retro-cycloaddition reaction, leading to the formation of characteristic fragments. Other likely fragmentations include the loss of the methyl group or cleavage of the C-O and C-N bonds within the ring. arkat-usa.orgscielo.br

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]⁺ | [C₄H₈N₂O]⁺ | 100.06 |

| [M-CH₃]⁺ | [C₃H₅N₂O]⁺ | 85.04 |

| [M-C₂H₄O]⁺ | [C₂H₄N₂]⁺ | 56.04 |

| [C₂H₅N₂]⁺ | [CH₃-N=C=NH]⁺ | 57.05 |

Note: m/z values correspond to the monoisotopic mass.

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Key vibrational modes include the N-H stretch of the amine group, the C=N stretch of the amidine system, and the C-O and C-N stretching vibrations of the oxazoline ring. materialsciencejournal.orgresearchgate.net The aliphatic C-H stretching and bending modes from the methylene and methyl groups would also be prominent. researchgate.net Comparing the IR and Raman spectra helps in assigning modes, as some vibrations may be more active in one technique than the other based on changes in dipole moment (IR) versus polarizability (Raman). wikipedia.org

Table 3: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH) | 3300 - 3500 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 |

| C=N Stretch | Amidine | 1640 - 1680 |

| N-H Bend | Amine (-NH) | 1590 - 1650 |

| C-H Bend | Methylene/Methyl | 1375 - 1465 |

| C-O Stretch | Ether (ring) | 1200 - 1260 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, allowing for the precise determination of atomic positions, bond lengths, and bond angles.

Precision Analysis of Bond Lengths, Bond Angles, and Torsion Angles

While a specific crystal structure for this compound is not publicly available, data from closely related heterocyclic structures can be used to predict its solid-state conformation. nih.govresearchgate.netmdpi.com The 4,5-dihydro-1,3-oxazole ring is expected to adopt a non-planar "envelope" or "twist" conformation to minimize steric strain. researchgate.net

Table 5: Typical Bond Lengths and Angles for a 4,5-Dihydro-1,3-oxazol-2-amine (B1208636) Core

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C=N (endocyclic) | 1.28 - 1.32 Å |

| Bond Length | C-N (exocyclic) | 1.33 - 1.37 Å |

| Bond Length | C-O (ring) | 1.36 - 1.45 Å |

| Bond Length | C-N (ring) | 1.45 - 1.49 Å |

| Bond Angle | O-C-N (ring) | 108 - 112° |

| Bond Angle | C-N-C (ring) | 105 - 109° |

Note: Values are derived from published crystal structures of analogous compounds. nih.govmdpi.com

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

The hydrogen bonding capabilities of this compound are a key feature of its molecular structure. The presence of both hydrogen bond donors (the N-H group of the methylamine) and acceptors (the nitrogen and oxygen atoms of the oxazoline ring) allows for the formation of a variety of hydrogen bonding motifs.

In derivatives of the related compound 2-amino-oxazoline, both intramolecular and intermolecular hydrogen bonds have been observed. For instance, in metal complexes, the 2-amino-oxazoline moiety can participate in extensive intramolecular hydrogen-bonding networks, where the amino groups act as hydrogen bond donors to coordinated anions. This interaction can create a flexible cavity capable of accommodating other ligands. While specific studies on the hydrogen bonding networks of isolated this compound are not extensively documented, it is plausible that similar interactions occur. The methyl group on the exocyclic nitrogen may influence the geometry and strength of these bonds compared to the unsubstituted parent compound.

Intermolecularly, these molecules are expected to form hydrogen-bonded dimers or chains. The N-H proton of one molecule can interact with the ring nitrogen or oxygen of a neighboring molecule. These interactions are crucial in determining the packing of the molecules in the solid state and influence physical properties such as melting and boiling points.

Supramolecular Architectures and Crystal Packing Phenomena

The arrangement of molecules in a crystal lattice, or supramolecular architecture, is heavily influenced by intermolecular forces, with hydrogen bonding playing a dominant role. For this compound, the interplay of N-H···N and N-H···O hydrogen bonds, along with weaker van der Waals interactions, would dictate the crystal packing.

Conformational Preferences and Dynamic Behavior

The five-membered dihydrooxazole ring is not planar and can adopt various conformations. The substituents on the ring and the exocyclic nitrogen influence the conformational preferences and the dynamic behavior of the molecule.

Ring Pucker Analysis of the Dihydrooxazole Ring

The dihydrooxazole ring in this compound is expected to exhibit a puckered conformation to relieve ring strain. The two most common puckered conformations for five-membered rings are the "envelope" (or "half-chair") and "twist" (or "sofa") forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar.

Computational studies on related 2-amino-2-oxazoline structures have indicated that these rings often adopt a half-chair conformation. The exact nature of the ring pucker for this compound would depend on the energetic balance between minimizing torsional strain and angle strain. The position and orientation of the N-methyl group would also play a role in determining the most stable ring conformation.

Computational and Experimental Conformational Mapping

Conformational mapping, through both computational modeling and experimental techniques like NMR spectroscopy, provides insight into the energy landscape of the molecule and the relative populations of different conformers.

For this compound, computational studies would be invaluable in mapping the potential energy surface as a function of key dihedral angles, such as those defining the ring pucker and the orientation of the exocyclic N-methyl group. Such studies on similar N-substituted heterocycles have shown that the energy barriers between different conformations are often low, leading to a dynamic equilibrium at room temperature. Experimental NMR studies, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the time-averaged conformation in solution.

Tautomerism and Isomerism: Comprehensive Investigations

This compound can exist in different tautomeric and isomeric forms, with the equilibrium between them being a critical aspect of its chemistry.

Proton-Transfer Tautomeric Equilibria (e.g., Amino-Imine Tautomerism)

A significant feature of this compound is the potential for amino-imine tautomerism. The "amino" tautomer is this compound, where the double bond is exocyclic to the ring nitrogen. The "imine" tautomer would be N-methyl-2-imino-oxazolidine, where the double bond is endocyclic.

| Tautomer | Structure |

|---|---|

| Amino Tautomer | This compound |

| Imine Tautomer | N-methyl-2-imino-oxazolidine |

Theoretical studies on the parent compound, 2-amino-2-oxazoline, have consistently shown that the amino tautomer is more stable than the imine tautomer. researchgate.net Density functional theory (DFT) calculations indicate that the free energy difference between the two forms is in the range of 5–14 kJ/mol in the gas phase, favoring the amino form. researchgate.net This preference is attributed to the electronic structure and resonance stabilization. Solvation effects can shift the equilibrium, with polar solvents potentially favoring the more polar imino tautomer to some extent. researchgate.net

However, the tautomeric equilibrium can be influenced by external factors. For example, upon chelation with a metal ion, 2-amino-oxazoline ligands have been observed to tautomerize to the imino form. This is because the endocyclic nitrogen of the imino tautomer is a better coordinator to the metal center. While specific data for the N-methyl derivative is scarce, it is reasonable to assume a similar preference for the amino tautomer in its free state.

Solvent and Temperature Effects on Tautomeric Ratios

This compound can theoretically exist in two primary tautomeric forms: the amino form (A) and the imino form (B). The equilibrium between these forms is influenced by environmental factors such as the solvent and temperature.

The polarity of the solvent can significantly affect the position of the tautomeric equilibrium. Generally, polar solvents tend to stabilize the more polar tautomer through intermolecular interactions like hydrogen bonding and dipole-dipole interactions. Conversely, non-polar solvents typically favor the less polar tautomer. Studies on analogous heterocyclic compounds have shown that the keto/amino forms are often predominant in polar solvents. nih.govmdpi.com However, without specific experimental data for this compound, the precise ratio in various solvents remains undetermined.

Temperature also plays a crucial role in tautomeric equilibria. According to thermodynamic principles, a change in temperature will shift the equilibrium in the direction that absorbs or releases heat. The tautomeric equilibrium is a dynamic process, and variable-temperature studies, often conducted using Nuclear Magnetic Resonance (NMR) spectroscopy, can provide insight into the thermodynamics of the interconversion, including the activation energy (ΔG‡) between the forms. researchgate.netcore.ac.uk Such investigations would reveal which tautomer is more stable at different temperatures, but this data is not currently published for the target compound.

Table 1: Investigated Solvent and Temperature Effects on Tautomeric Ratios of this compound

| Solvent | Temperature (°C) | Tautomeric Ratio (Amino:Imino) | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

A thorough literature search did not yield specific data on the solvent and temperature effects on the tautomeric ratios for this compound.

Spectroscopic Signatures of Different Tautomeric Forms

The differentiation between the amino and imino tautomers of this compound would rely on distinct signals in various spectroscopic analyses, primarily NMR and Infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H NMR: The amino tautomer (A) would be expected to show a signal for the N-H proton of the methylamino group, while the imino tautomer (B) would exhibit a signal for the N-H proton within the oxazolidine (B1195125) ring. The chemical shifts of the methyl protons and the methylene protons of the ring would also likely differ between the two forms due to changes in the electronic environment.

¹³C NMR: The most significant difference would be observed for the carbon atom at the 2-position of the ring. In the amino form, this carbon is bonded to two nitrogen atoms (an aminal-like carbon), whereas in the imino form, it is part of a C=N double bond (an imino carbon). This would result in a substantial downfield shift for this carbon in the imino tautomer compared to the amino form. researchgate.net

Infrared (IR) Spectroscopy:

The amino tautomer would be characterized by N-H stretching vibrations for the secondary amine.

The imino tautomer would show a characteristic C=N (imine) stretching band, which typically appears in the 1690-1640 cm⁻¹ region. nih.gov It would also display an N-H stretching vibration for the ring amine.

While these spectroscopic differences are predicted based on the general principles of tautomerism in similar compounds, specific spectra that clearly assign these features to the distinct tautomeric forms of this compound have not been reported in the available literature.

Table 2: Predicted Spectroscopic Signatures for Tautomers of this compound

| Spectroscopic Technique | Tautomer | Predicted Key Signature |

|---|---|---|

| ¹H NMR | Amino Form | Signal for exocyclic N-H proton |

| Imino Form | Signal for endocyclic N-H proton | |

| ¹³C NMR | Amino Form | Chemical shift for C2 (aminal-like) |

| Imino Form | Downfield chemical shift for C2 (imine) | |

| IR Spectroscopy | Amino Form | N-H stretching vibration (exocyclic amine) |

| Imino Form | C=N stretching vibration (imine) |

This table is based on theoretical predictions for the potential tautomers. Specific, experimentally verified spectroscopic data for the individual tautomeric forms of this compound is not available in the reviewed literature.

Computational and Theoretical Investigations of N Methyl 4,5 Dihydro 1,3 Oxazol 2 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties from first principles. These methods provide deep insights into the behavior of molecules at the electronic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized molecular geometries, relative stabilities of different isomers or tautomers, and other electronic properties.

For cyclic structures like N-methyl-4,5-dihydro-1,3-oxazol-2-amine, the oxazoline (B21484) ring can adopt various conformations, such as a half-chair or envelope form. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can predict the most stable three-dimensional arrangement of atoms. Studies on related 2-amino-2-oxazoline systems have shown that the five-membered ring is distinctly nonplanar, often adopting a half-chair conformation. researchgate.net

Furthermore, this compound can exist in tautomeric forms, specifically the amino and imino forms. DFT calculations are crucial for determining the relative stability between these tautomers. For the parent 2-amino-2-oxazoline, the amino tautomer is consistently computed to be more stable than the imino form, with free energy differences in the range of 5–14 kJ/mol. researchgate.net A similar preference for the amino tautomer would be expected for the N-methyl derivative.

Table 1: Illustrative Geometrical Parameters for a 2-Amino-2-Oxazoline Ring (DFT B3LYP/6-311+G(d,p)) Data is analogous from related structures.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=N (endocyclic) | 1.29 | |

| C-N (exocyclic) | 1.36 | |

| C-O | 1.38 | |

| O-C-N (ring) | 110.5 | |

| C-N-C (ring) | 108.2 |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. malayajournal.orgaimspress.com A smaller gap suggests higher reactivity and lower stability. ripublication.com

In a molecule like this compound, the HOMO is typically localized over the more electron-rich regions, such as the amino group and the π-system of the C=N bond. researchgate.net The LUMO is generally distributed over the atoms that can accept electron density. The energy gap for similar heterocyclic systems is often in the range of 4-5 eV, indicating good stability. aimspress.com From the HOMO and LUMO energies, important reactivity descriptors can be calculated.

Table 2: Representative Reactivity Descriptors for a Heterocyclic Amine Calculated values are illustrative and depend on the specific molecule and computational level.

| Parameter | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.5 | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 | Chemical reactivity / Kinetic stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 | Resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 | Power to attract electrons |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. deeporigin.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would likely show a negative potential (red/yellow) around the ring oxygen atom and the exocyclic nitrogen atom of the amino group, highlighting these as sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms of the amino group and the methyl group would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction.

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for structure elucidation and confirmation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Predicted shifts for a proposed structure can be compared with experimental data to verify its identity. Machine learning models trained on large datasets of DFT-calculated and experimental NMR data are also emerging as powerful predictive tools. d-nb.infochemrxiv.org For oxazolidine (B1195125) derivatives, ¹³C NMR signals for the ring carbons typically appear in specific regions that can be accurately predicted computationally.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. By performing a frequency calculation on the optimized geometry, the vibrational modes and their corresponding frequencies can be determined. nih.gov These calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental values. nih.gov This analysis helps in assigning the peaks observed in experimental spectra to specific molecular motions, such as N-H stretching, C=N stretching, or ring deformation modes. researchgate.netmdpi.com

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating reaction mechanisms, providing detailed information about the energy changes that occur as reactants are converted into products.

By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This path includes transition states—the highest energy points between reactants and products—and any intermediates that may be formed. chemguide.co.uk The energy difference between the reactants and the transition state is the activation energy (or activation barrier), which determines the reaction rate.

For reactions involving the this compound scaffold, such as ring-opening, cycloaddition, or aminolysis, DFT calculations can be used to model the entire reaction coordinate. nih.govnih.gov For example, in a ring-closure reaction to form an oxazolidinone, computational methods can determine the free energy profile, showing the activation barrier for the cyclization step. researchgate.netresearchgate.net Such studies often reveal that the calculated activation barriers are significantly lower in the presence of solvent or a catalyst, highlighting their crucial role in the reaction mechanism. nih.gov These computational models provide insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net

Mechanistic Insights from Transition State Geometries and Vibrational Analysis

Transition state theory is a fundamental concept in computational chemistry used to elucidate reaction mechanisms and determine reaction rates. For a compound like this compound, this would involve mapping the potential energy surface for a given reaction, for instance, its tautomerization to the imino form, N-methyl-2-imino-oxazolidine.

Computational methods, primarily DFT, would be employed to locate the geometry of the transition state—the highest point on the minimum energy path between the reactant and the product. Key geometric parameters of this transient species, such as bond lengths and angles, provide critical insights into the bond-breaking and bond-forming processes.

Vibrational frequency analysis is then performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The value of this imaginary frequency is used in the calculation of the reaction rate constant. Furthermore, the analysis of the normal modes of vibration helps to confirm that the identified transition state indeed connects the desired reactant and product. Studies on other amino-heterocycles have successfully used these methods to understand proton transfer mechanisms and rotational barriers. researchgate.netrsc.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule and its interactions with its environment over time. For this compound, an MD simulation would involve numerically solving Newton's equations of motion for the system, providing a trajectory of atomic positions and velocities.

Conformational Sampling: The five-membered dihydro-oxazole ring is not planar and can adopt various puckered conformations. Furthermore, the N-methyl group and the exocyclic amine group can exhibit rotational flexibility. MD simulations can effectively sample these different conformations, revealing the most populated and energetically favorable shapes of the molecule in different environments. This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Intermolecular Interactions: By simulating the molecule in the presence of solvent molecules or other solutes, MD can provide detailed insights into intermolecular interactions, such as hydrogen bonding. For this compound, the exocyclic amine group and the ring nitrogen are potential sites for hydrogen bonding, which would be critical in determining its behavior in protic solvents. While no specific MD studies on this compound were found, similar simulations on other heterocyclic molecules have been instrumental in understanding their dynamic behavior and interactions. ajchem-a.com

Solvation Models and Environmental Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by its surrounding solvent. Computational solvation models are used to account for these environmental effects.

Explicit and Implicit Solvent Models for Tautomeric Equilibria

The equilibrium between the amine and imine tautomers of this compound is expected to be sensitive to the solvent environment.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This method provides the most detailed picture of solute-solvent interactions, including specific hydrogen bonds, but is computationally very expensive.

Implicit Solvent Models: Here, the solvent is represented as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. researchgate.net This approach is computationally less demanding and is often used to calculate the relative energies of tautomers in different solvents. For many heterocyclic systems, it has been shown that polar solvents can significantly shift the tautomeric equilibrium by preferentially stabilizing the more polar tautomer. researchgate.net

Influence of Solvent on Reaction Kinetics and Thermodynamics

Solvents can influence not only the position of a chemical equilibrium (thermodynamics) but also the rate at which it is reached (kinetics). By stabilizing or destabilizing the transition state relative to the reactants, a solvent can accelerate or decelerate a reaction.

Computational studies on the kinetics of reactions involving other amine compounds have demonstrated that the choice of solvent can dramatically alter the activation energy. asianpubs.org For this compound, theoretical calculations using solvation models could predict how the rate of processes like tautomerization or other reactions would change when moving from a nonpolar solvent to a polar one. These calculations would involve computing the free energy of solvation for both the reactant and the transition state.

Applications of N Methyl 4,5 Dihydro 1,3 Oxazol 2 Amine and Its Derivatives in Chemical Research

Role as Ligands in Transition Metal Catalysis

The 4,5-dihydro-1,3-oxazole (oxazoline) ring is a privileged structure in the design of chiral ligands for asymmetric catalysis. bldpharm.com Its derivatives are prized for their modular nature, ready accessibility from chiral amino alcohols, and the proximity of the stereocenter to the coordinating nitrogen atom, which allows for effective stereochemical control at the metal's active site. bldpharm.com The introduction of an N-methyl-amino group at the 2-position further modulates the electronic properties and coordination behavior of the ligand.

Design and Synthesis of N-methyl-4,5-dihydro-1,3-oxazol-2-amine-Based Chiral Ligands

The synthesis of chiral ligands based on the dihydro-oxazole framework is a well-established field, allowing for systematic structural and electronic diversification. The general strategy involves the condensation of chiral amino alcohols with suitable precursors. bldpharm.com For 2-amino-oxazoline derivatives, this can involve reaction with cyanogen (B1215507) bromide or similar reagents.

A prevalent design strategy is the creation of bidentate ligands where the oxazoline (B21484) nitrogen coordinates to a metal center in conjunction with a second donor atom, such as phosphorus, nitrogen, or sulfur. These are often referred to by acronyms like PHOX (phosphine-oxazoline) or PyOX (pyridine-oxazoline). dicp.ac.cn The synthesis of such ligands allows for fine-tuning of the catalyst's performance by modifying substituents on the oxazoline ring, altering the nature of the second coordinating group, or changing the linker between the two moieties. researchgate.net

For instance, a common synthetic pathway to N,P-type oxazoline ligands involves reacting a chiral amino alcohol with an ortho-ester to form a 4-hydroxymethyl-1,3-oxazoline. researchgate.netlehigh.edu This intermediate can then be converted to a derivative (e.g., a toluenesulfonyl derivative) that allows for nucleophilic substitution with a phosphine (B1218219) source, such as diphenylphosphinolithium, to yield the final phosphine-oxazoline ligand. researchgate.netlehigh.edu This modular approach enables the creation of a library of ligands with varied steric and electronic properties for catalyst screening. researchgate.net

Application in Asymmetric Catalysis (e.g., asymmetric hydrogenation, C-C bond formation)

Ligands derived from the dihydro-oxazole scaffold have been successfully applied in a multitude of metal-catalyzed asymmetric reactions, demonstrating excellent catalytic activity and enantioselectivity. bldpharm.com

Asymmetric Hydrogenation: A significant area of application is the asymmetric hydrogenation of prochiral C=N bonds in imines and C=O bonds in ketones. Iridium complexes featuring chiral N,P-oxazoline ligands have been shown to be effective catalysts for the hydrogenation of imines, producing chiral amines with significant enantiomeric excess (e.e.). researchgate.netlehigh.edu For example, the hydrogenation of N-(1-phenylethylidene)benzylamine catalyzed by an [Ir(COD)(N,P-oxazoline)]PF6 system yielded the corresponding amine with up to 63% e.e. researchgate.net The modular synthesis of these ligands allows for optimization of the catalyst to improve enantioselectivity for specific substrates. lehigh.edu Furthermore, ruthenium catalysts with trans-chelating chiral bisphosphine ligands have proven highly effective in the enantioselective hydrogenation of oxazoles to chiral oxazolines, achieving up to 99% e.e. acs.org

Table 1: Performance of Chiral Oxazoline-Based Ligands in Asymmetric Hydrogenation

| Ligand Type | Metal | Substrate | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| N,P-Oxazoline | Iridium | N-(1-phenylethylidene)benzylamine | Chiral Amine | Up to 63% researchgate.net |

C-C Bond Formation: Chiral oxazoline-containing ligands are also instrumental in asymmetric C-C bond-forming reactions. Palladium-catalyzed asymmetric allylic alkylation is a classic example where these ligands provide excellent stereocontrol. researchgate.net More recently, novel [2.2]paracyclophane-based planar-chiral oxazole-pyridine N,N-ligands have been developed and successfully applied in palladium-catalyzed asymmetric acetoxylative cyclization reactions, demonstrating their potential in constructing complex chiral molecules. dicp.ac.cn

Catalytic Performance in Polymerization Reactions

Derivatives of 4,5-dihydro-1,3-oxazole serve as effective ligands in transition metal-catalyzed olefin polymerization. Vanadium complexes coordinated with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been synthesized and utilized as active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com Research has shown that the substitution pattern on the oxazoline ligand significantly impacts the catalyst's performance, as well as the microstructure and physical properties of the resulting polymers. mdpi.com These vanadium-based catalysts are noted for their ability to produce high molecular weight polyethylene (B3416737) and facilitate higher comonomer incorporation. mdpi.com

Table 2: Ethylene Polymerization using Vanadium Catalysts with Dihydro-oxazole Ligands

| Catalyst System | Polymerization Type | Catalytic Activity | Polymer Properties |

|---|---|---|---|

| L1-V | Ethylene Polymerization | High | High Molecular Weight Polyethylene mdpi.com |

| L2-V | Ethylene-Norbornene Copolymerization | Moderate | Influences Microstructure mdpi.com |

Note: L1, L2, and L3 represent different methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands.

Utility as Synthetic Intermediates and Building Blocks in Organic Synthesis

Beyond their role as ligands, the oxazole (B20620) and dihydro-oxazole rings are versatile building blocks in organic synthesis. lifechemicals.com Their prevalence in structurally complex and biologically active natural products, particularly those isolated from marine organisms, has driven the development of synthetic methodologies that utilize these heterocycles as key intermediates. lifechemicals.comnsf.gov

Precursors for the Construction of Diverse Heterocyclic Systems (e.g., fused systems, other oxazole derivatives, pyrimidines)

The dihydro-oxazole-amine core can be chemically manipulated to construct a variety of other heterocyclic systems. The reactivity of the ring and the exocyclic amine allows for participation in cyclization and condensation reactions. For example, amino-functionalized heterocycles are common precursors for the synthesis of fused pyrimidine (B1678525) systems. researchcommons.org The general strategy involves reacting the amino-heterocycle with reagents that can provide the necessary carbon atoms to form the new six-membered ring, such as triethylorthoformate followed by reaction with an amine. researchcommons.org

Furthermore, the dihydro-oxazole (oxazoline) ring itself can be a precursor to the aromatic oxazole ring through oxidation reactions. nsf.gov This two-stage approach allows for the introduction of functionality via methods suitable for the saturated ring before aromatization. The van Leusen oxazole synthesis, which reacts tosylmethylisocyanide (TosMIC) with aldehydes, is a powerful one-pot method for constructing the 5-substituted oxazole ring system, showcasing another route to create diverse oxazole derivatives that can be used as building blocks. nih.gov

Development of Novel Synthetic Methodologies for Complex Molecules

The unique chemical properties of the oxazoline ring have been exploited in the development of novel synthetic strategies. 4-Methylidene substituted oxazolines have been shown to be effective substrates in thermal ene reactions, providing access to a range of functionalized adducts that can be further elaborated. nsf.gov

Moreover, the use of unnatural amino acids containing a 1,2-oxazole moiety as building blocks for peptide synthesis highlights their importance in constructing complex biomolecules and peptidomimetics. nih.gov A convenient synthesis for novel amino acid-like building blocks involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride to construct the oxazole ring, demonstrating a pathway to chiral heterocyclic compounds suitable for generating chemical libraries for drug discovery. nih.govbeilstein-journals.org The development of methods to synthesize these functionalized heterocycles is crucial for accessing complex target molecules like kinase inhibitors and other pharmaceuticals. beilstein-journals.org

Exploration in Functional Materials Science

The unique structural characteristics of the 4,5-dihydro-1,3-oxazol-2-amine (B1208636) scaffold, particularly the presence of nitrogen and oxygen heteroatoms, make it and its derivatives attractive candidates for the development of advanced functional materials. These heteroatoms can act as coordination sites, adsorption centers, or reactive handles for incorporation into larger molecular architectures.

Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are well-established as effective corrosion inhibitors for various metals and alloys. researchgate.net These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. While direct studies on this compound are not extensively documented in the provided literature, the behavior of structurally analogous heterocyclic compounds provides significant insight into its potential applications in this field.